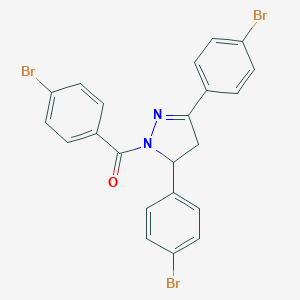
1-(4-bromobenzoyl)-3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazole
Beschreibung
1-(4-bromobenzoyl)-3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazole is a synthetic organic compound characterized by the presence of multiple bromine-substituted phenyl groups attached to a pyrazole ring
Eigenschaften
Molekularformel |
C22H15Br3N2O |
|---|---|
Molekulargewicht |
563.1g/mol |
IUPAC-Name |
[3,5-bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-(4-bromophenyl)methanone |
InChI |
InChI=1S/C22H15Br3N2O/c23-17-7-1-14(2-8-17)20-13-21(15-3-9-18(24)10-4-15)27(26-20)22(28)16-5-11-19(25)12-6-16/h1-12,21H,13H2 |
InChI-Schlüssel |
SUASTRZIWYNXDG-UHFFFAOYSA-N |
SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br |
Kanonische SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromobenzoyl)-3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-bromoacetophenone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring, followed by further bromination to introduce the bromine substituents on the phenyl rings .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-bromobenzoyl)-3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the bromine substituents or the pyrazole ring.
Substitution: The bromine atoms on the phenyl rings can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 1-(4-bromobenzoyl)-3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its multiple bromine substituents make it a versatile intermediate for further functionalization .
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The pyrazole ring is a common motif in many biologically active compounds, and the presence of bromine atoms can enhance binding affinity to biological targets .
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and advanced coatings. Its unique structure can impart desirable properties to these materials, such as increased thermal stability and resistance to degradation .
Wirkmechanismus
The mechanism of action of 1-(4-bromobenzoyl)-3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets. The bromine atoms and the pyrazole ring can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This compound may also interfere with cellular pathways by binding to key receptors or enzymes, thereby modulating their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole: Similar in structure but with trifluoromethyl groups instead of bromine atoms.
4-Bromo-3-chloro-aniline-substituted pyrazole: Contains both bromine and chlorine substituents, offering different reactivity and properties.
Uniqueness
The uniqueness of 1-(4-bromobenzoyl)-3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazole lies in its multiple bromine substituents, which can significantly influence its chemical reactivity and biological activity. The presence of these substituents can enhance the compound’s ability to interact with various molecular targets, making it a valuable scaffold for drug development and materials science .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


